

Chemical structure and properties of 5-allyl-5-(2-bromoallyl)barbituric acid

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An In-Depth Technical Guide to 5-allyl-5-(2-bromoallyl)barbituric acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5-allyl-5-(2-bromoallyl)barbituric acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

5-allyl-5-(2-bromoallyl)barbituric acid, also known as **brallobarbital**, is a derivative of barbituric acid with two unsaturated substituents at the 5-position. The presence of both an allyl and a 2-bromoallyl group contributes to its specific physicochemical and pharmacological characteristics.

Chemical Structure:

Caption: Chemical structure of 5-allyl-5-(2-bromoallyl)barbituric acid.

A summary of the key quantitative properties of 5-allyl-5-(2-bromoallyl)barbituric acid is presented in Table 1.



Property	Value	Reference
Molecular Formula	C10H11BrN2O3	[1]
Molar Mass	287.11 g/mol	[1]
CAS Number	561-86-4	[1]
Melting Point	169 °C	[1]
logP (octanol/water)	1.37	[1]
SMILES	BrC(=C)CC1(CC=C)C(=O)NC(=O)NC1=O	[1]

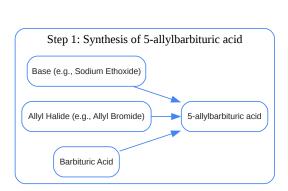
Experimental Protocols

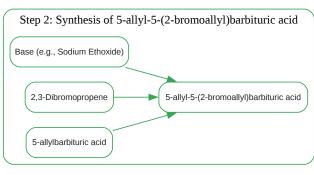
While specific, detailed experimental protocols for the synthesis and characterization of 5-allyl-5-(2-bromoallyl)barbituric acid are not readily available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of 5,5-disubstituted barbituric acids.

Proposed Synthesis

The synthesis of 5-allyl-5-(2-bromoallyl)barbituric acid can be approached via a two-step process starting from barbituric acid. The general workflow is depicted below.







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Caption: Proposed two-step synthesis of 5-allyl-5-(2-bromoallyl)barbituric acid.

A detailed hypothetical protocol for each step is provided in Table 2.



Step	Procedure
1. Synthesis of 5-allylbarbituric acid	1. Dissolve barbituric acid in a suitable solvent (e.g., ethanol). 2. Add a base, such as sodium ethoxide, to form the corresponding anion. 3. Add an allyl halide (e.g., allyl bromide) dropwise to the reaction mixture. 4. Reflux the mixture for several hours to ensure complete reaction. 5. After cooling, neutralize the mixture with an acid (e.g., HCl) to precipitate the product. 6. Filter, wash, and recrystallize the crude product to obtain pure 5-allylbarbituric acid.
2. Synthesis of 5-allyl-5-(2-bromoallyl)barbituric acid	1. Dissolve the synthesized 5-allylbarbituric acid in an appropriate solvent (e.g., ethanol). 2. Add a base (e.g., sodium ethoxide) to deprotonate the C-5 position. 3. Add 2,3-dibromopropene to the reaction mixture. 4. Stir the reaction at room temperature or with gentle heating. 5. Monitor the reaction progress using Thin Layer Chromatography (TLC). 6. Upon completion, work up the reaction by acidifying the mixture to precipitate the final product. 7. Purify the product by recrystallization.

Proposed Characterization Methods

The synthesized 5-allyl-5-(2-bromoallyl)barbituric acid should be characterized using standard analytical techniques to confirm its structure and purity.



Technique	Expected Observations
¹ H NMR	- Peaks corresponding to the N-H protons of the barbiturate ring Signals for the allyl group protons (-CH ₂ -, -CH=, =CH ₂) Signals for the 2-bromoallyl group protons (-CH ₂ -, =C(Br)H, =CH ₂).
¹³ C NMR	 Carbonyl carbon signals of the barbiturate ring. Signals for the quaternary carbon at the 5-position. Peaks corresponding to the carbons of the allyl and 2-bromoallyl groups.
FT-IR	- N-H stretching vibrations C=O stretching vibrations of the amide groups C=C stretching of the allyl and bromoallyl groups C-Br stretching vibration.
Mass Spectrometry	- A molecular ion peak corresponding to the mass of the compound (m/z ≈ 286/288 for the bromine isotopes) Fragmentation patterns typical for barbiturates, including loss of the allyl and bromoallyl side chains.

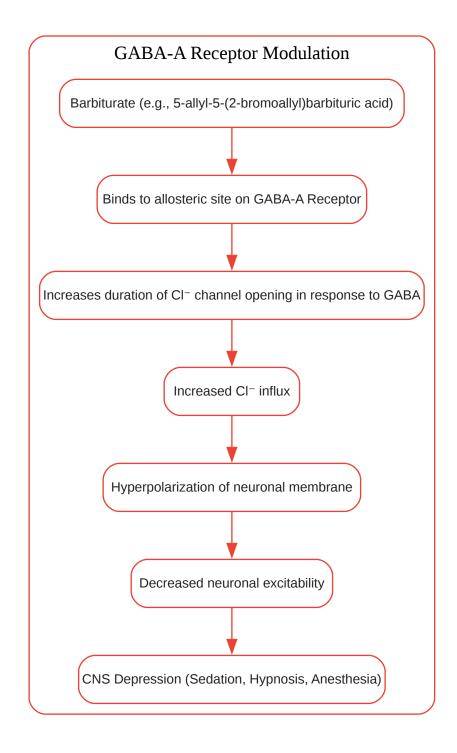
Biological Activity and Signaling Pathways

Derivatives of barbituric acid are well-known for their effects on the central nervous system (CNS).[2]

General Mechanism of Action for Barbiturates

Barbiturates act as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain.





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Caption: Signaling pathway of barbiturates at the GABA-A receptor.

This modulation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This



overall inhibitory effect in the CNS is responsible for the sedative, hypnotic, and anesthetic properties of barbiturates.

Potential Activity of 5-allyl-5-(2-bromoallyl)barbituric acid

Given its chemical structure as a 5,5-disubstituted barbiturate, 5-allyl-5-(2-bromoallyl)barbituric acid is expected to exhibit CNS depressant effects similar to other barbiturates. The specific nature and potency of its activity would be influenced by the lipophilicity and steric properties of the allyl and 2-bromoallyl substituents. These groups affect the drug's ability to cross the bloodbrain barrier and its binding affinity to the GABA-A receptor.

Conclusion

5-allyl-5-(2-bromoallyl)barbituric acid is a member of the barbiturate class of compounds with a chemical structure that suggests activity as a central nervous system depressant. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and characterization can be achieved through established methodologies for related compounds. Its pharmacological effects are presumed to be mediated through the positive allosteric modulation of GABA-A receptors, a hallmark of the barbiturate class. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of this compound.

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References

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